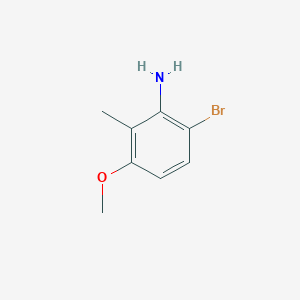
2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine is a chemical compound with the molecular formula C8H8BrF2N It is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an ethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine typically involves the bromination and fluorination of a phenyl ring followed by the introduction of an ethanamine group. One common method involves the reaction of 3-bromo-2,6-difluorobenzaldehyde with an amine source under suitable conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes followed by amination. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The ethanamine group can be oxidized to form corresponding imines or reduced to form primary amines.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl ethanamines, while oxidation and reduction reactions can produce imines or primary amines, respectively.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular functions and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride
- 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one
- 2-(3-Bromo-2-methylphenyl)ethanamine
Uniqueness
This compound is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C8H8BrF2N |
|---|---|
Molekulargewicht |
236.06 g/mol |
IUPAC-Name |
2-(3-bromo-2,6-difluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8BrF2N/c9-6-1-2-7(10)5(3-4-12)8(6)11/h1-2H,3-4,12H2 |
InChI-Schlüssel |
NGSXXLGUCXZORG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)CCN)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


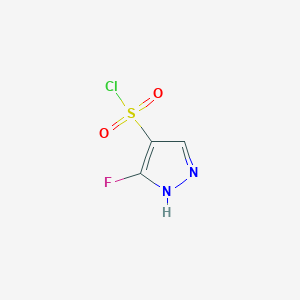

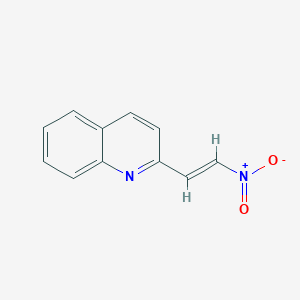
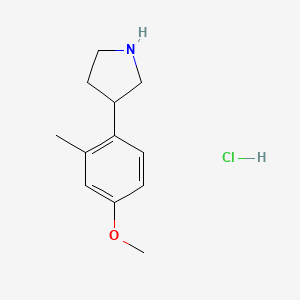

![3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B13557116.png)
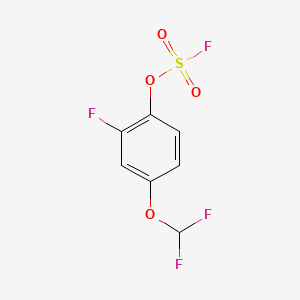

![(Hexahydro-6aH-cyclopenta[b]furan-6a-yl)methanamine hydrochloride](/img/structure/B13557130.png)
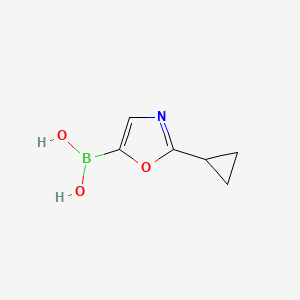
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13557139.png)

![L-Alanine, 3-[(R)-methylsulfinyl]-](/img/structure/B13557145.png)
